3-(4-(Tert-butyl)benzyl)azetidin-3-ol
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Overview
Description
3-(4-(Tert-butyl)benzyl)azetidin-3-ol is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol It features an azetidine ring, which is a four-membered nitrogen-containing ring, substituted with a tert-butylbenzyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butyl)benzyl)azetidin-3-ol typically involves the reaction of azetidine with tert-butylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Tert-butyl)benzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the azetidine ring.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated azetidine derivatives.
Substitution: Formation of halogenated or alkylated benzyl derivatives.
Scientific Research Applications
3-(4-(Tert-butyl)benzyl)azetidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(Tert-butyl)benzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The azetidine ring and the tert-butylbenzyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s activity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl azetidin-3-yl(methyl)carbamate: A compound with a similar azetidine ring structure but different substituents.
Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Another azetidine derivative with a piperidine ring.
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride: A compound with both azetidine and piperazine rings .
Uniqueness
3-(4-(Tert-butyl)benzyl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butylbenzyl group enhances its lipophilicity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21NO |
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Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-[(4-tert-butylphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C14H21NO/c1-13(2,3)12-6-4-11(5-7-12)8-14(16)9-15-10-14/h4-7,15-16H,8-10H2,1-3H3 |
InChI Key |
HCBMPFDPVDVEDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2(CNC2)O |
Origin of Product |
United States |
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